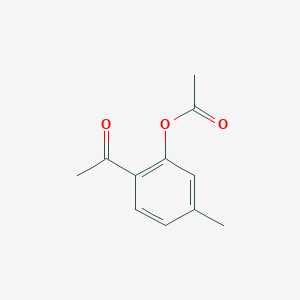

2-Acetyl-5-methylphenyl acetate

Description

2-Acetyl-5-methylphenyl acetate (hypothetical structure based on nomenclature) is an ester derivative featuring a phenyl ring substituted with an acetyl group at position 2 and a methyl group at position 3. Its molecular formula is inferred as C11H12O3, with a molecular weight of 192.21 g/mol.

Properties

CAS No. |

112920-14-6 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

(2-acetyl-5-methylphenyl) acetate |

InChI |

InChI=1S/C11H12O3/c1-7-4-5-10(8(2)12)11(6-7)14-9(3)13/h4-6H,1-3H3 |

InChI Key |

BCELSZPYXXBWPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5-methylphenyl acetate typically involves the esterification of 2-Acetyl-5-methylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-methylphenyl acetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: 2-Acetyl-5-methylbenzoic acid.

Reduction: 2-(1-Hydroxyethyl)-5-methylphenyl acetate.

Substitution: Various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Acetyl-5-methylphenyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development due to its bioactive properties.

Industry: Utilized in the fragrance industry for its pleasant odor and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of 2-Acetyl-5-methylphenyl acetate involves its interaction with various molecular targets. The acetyl group can undergo enzymatic hydrolysis to release acetic acid and the corresponding phenol, which can then interact with biological pathways. The phenyl ring allows for interactions with aromatic receptors, contributing to its bioactivity.

Comparison with Similar Compounds

Molecular and Structural Properties

The table below compares key molecular characteristics of 2-acetyl-5-methylphenyl acetate (hypothetical) with structurally related compounds from the evidence:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents on Phenyl Ring |

|---|---|---|---|---|

| This compound | N/A | C11H12O3 | 192.21 | 2-acetyl, 5-methyl |

| Ethyl 2-phenylacetoacetate | 5413-05-8 | C12H14O3 | 206.24 | 2-phenylacetoacetate |

| Methyl 2-phenylacetoacetate | 16648-44-5 | C11H12O3 | 192.21 | 2-phenylacetoacetate |

| Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate | N/A | C10H11NO5 | 225.20 | 2-hydroxy, 5-nitro |

Key Observations :

- Substituent Effects: The position and nature of substituents significantly influence reactivity and applications. For instance, Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate contains polar nitro (-NO2) and hydroxyl (-OH) groups, enhancing its solubility in polar solvents compared to non-polar methyl/acetyl analogs .

- Molecular Weight : Ethyl 2-phenylacetoacetate (206.24 g/mol) is heavier than its methyl counterpart (192.21 g/mol), reflecting the ethyl vs. methyl ester group difference .

Biological Activity

2-Acetyl-5-methylphenyl acetate, also known as a derivative of acetophenone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may confer various pharmacological properties. This article explores the biological activity of this compound, summarizing findings from recent studies and highlighting its potential therapeutic applications.

- Molecular Formula : C11H12O3

- Molecular Weight : 192.21 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways, influencing cellular processes such as proliferation and apoptosis. The compound may exert its effects through:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with cellular receptors that regulate physiological responses.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that this compound inhibits the proliferation of several cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis |

| HT-29 | 12.8 | Cell cycle arrest |

The above table summarizes the half-maximal inhibitory concentration (IC50) values obtained from cytotoxicity assays, indicating the effectiveness of the compound against breast (MCF-7) and colorectal (HT-29) cancer cell lines .

Antioxidant Activity

In addition to its anticancer effects, this compound has been evaluated for its antioxidant properties. The compound demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells.

- DPPH Radical Scavenging Activity : The compound exhibited a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines. The results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, accompanied by morphological changes indicative of apoptosis. The study concluded that this compound holds promise as a lead candidate for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.